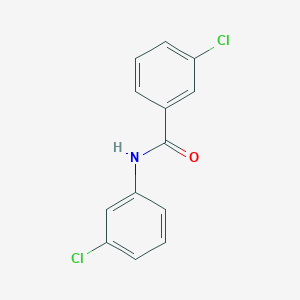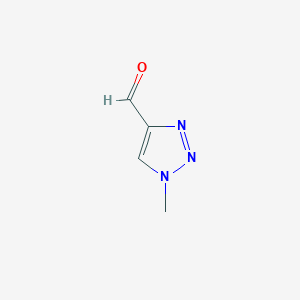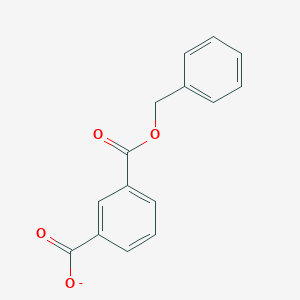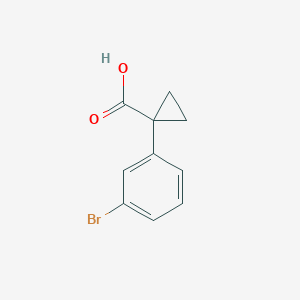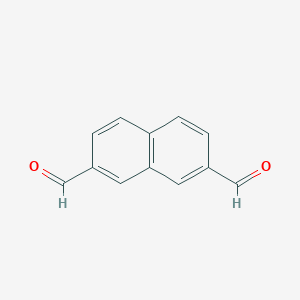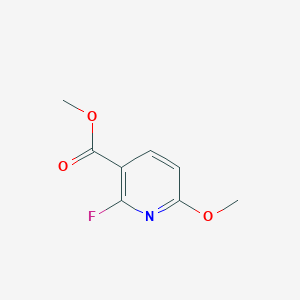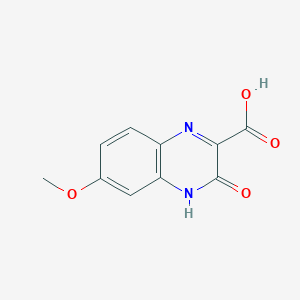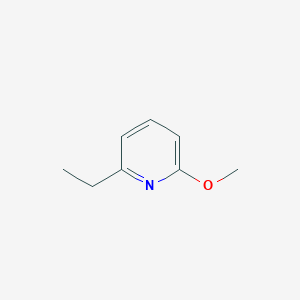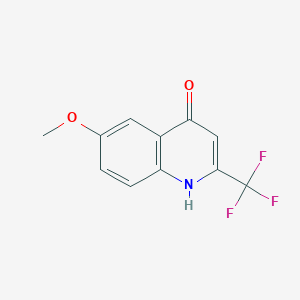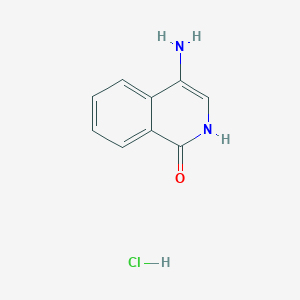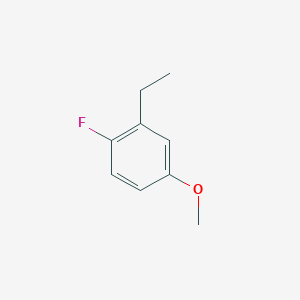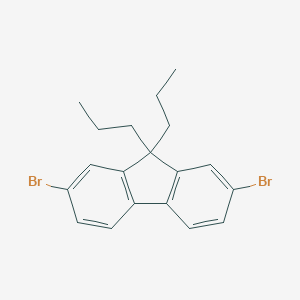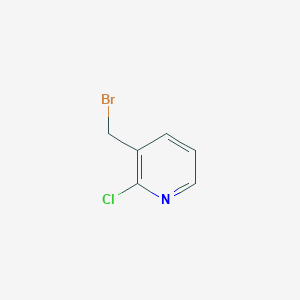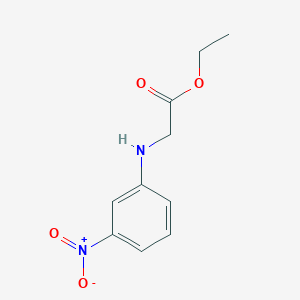
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Glycine, N-(m-nitrophenyl)-, ethyl ester is a chemical compound commonly used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. Glycine, N-(m-nitrophenyl)-, ethyl ester is used in various research applications due to its ability to mimic glycine and its effects on the body.
科学的研究の応用
Glycine, N-(m-nitrophenyl)-, ethyl ester is commonly used in scientific research as a glycine mimetic. It has been shown to have similar effects on the body as glycine, including its ability to activate NMDA receptors and inhibit glycine transporters. This makes it a valuable tool for studying the role of glycine in the body and its effects on various physiological processes.
作用機序
Glycine, N-(m-nitrophenyl)-, ethyl ester works by mimicking the effects of glycine on the body. It activates NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory. It also inhibits glycine transporters, which regulate the levels of glycine in the body. By modulating these processes, glycine, N-(m-nitrophenyl)-, ethyl ester can have a variety of effects on the body.
生化学的および生理学的効果
Glycine, N-(m-nitrophenyl)-, ethyl ester has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in the body.
実験室実験の利点と制限
One advantage of using glycine, N-(m-nitrophenyl)-, ethyl ester in lab experiments is its ability to mimic the effects of glycine on the body. This makes it a valuable tool for studying the role of glycine in various physiological processes. However, one limitation is that it may not fully replicate the effects of glycine on the body, as it is a derivative of glycine and may have slightly different properties.
将来の方向性
There are many potential future directions for research involving glycine, N-(m-nitrophenyl)-, ethyl ester. One area of research could focus on its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a neuroprotective agent, protecting neurons from damage caused by various factors. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
特性
CAS番号 |
3589-58-0 |
|---|---|
製品名 |
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER |
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
ethyl 2-(3-nitroanilino)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 |
InChIキー |
FOBXNGRQPJUTNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
正規SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
その他のCAS番号 |
3589-58-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


